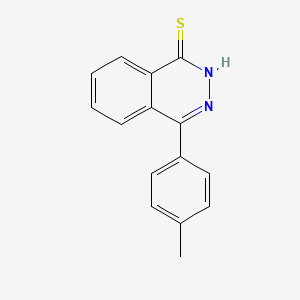

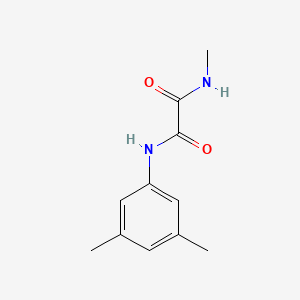

N-(3,5-dimethylphenyl)-N'-methylethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-N'-methylethanediamide, commonly known as DMPA, is a chemical compound that has garnered attention in recent years due to its potential applications in scientific research. DMPA is a member of the amide class of compounds and is commonly used in laboratory experiments as a reagent. In

科学的研究の応用

Synthesis and Characterization

- A study focused on the synthesis and characterization of homopolymers of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate using free radical polymerization. These copolymers were analyzed using various spectroscopic and chromatographic techniques to determine their molecular weights, glass transition temperatures, and solubilities in different solvents (Vijayanand et al., 2002).

- Another study on the copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate reported their synthesis, characterization, and determination of monomer reactivity ratios. The research provided insights into the copolymer compositions and their solubility properties (Vijayanand et al., 2002).

Structural Analysis

- Research on 2-(3,4-Dimethylanilino)acetohydrazide discussed its crystallization in an infinite two-dimensional polymeric network due to intermolecular N—H⋯O hydrogen bonding, offering potential applications in materials science (Salim et al., 2009).

Polymer Flexibility Improvement

- A study demonstrated that grafting a 3,5-dimethylphenyl group onto a polyurethane copolymer significantly improved its low-temperature flexibility, suggesting a novel approach to designing flexible materials for extreme conditions (Chung et al., 2012).

Luminescence Sensing

- Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks were synthesized and demonstrated to be selectively sensitive to benzaldehyde-based derivatives. These findings suggest potential applications in fluorescence sensing technologies (Shi et al., 2015).

作用機序

Target of Action

It’s known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .

Mode of Action

N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE has been found to inhibit melanin production in cultured Melan-a cells . . This suggests that the compound may interact with these proteins and enzymes, leading to changes in their activity and function.

Biochemical Pathways

The compound’s ability to inhibit melanin production suggests that it may affect the melanogenesis pathway . This pathway involves the synthesis of melanin pigments within melanosomes of melanocytes, which are then transferred to keratinocytes in the epidermis .

Result of Action

The primary known effect of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE is the inhibition of melanin production in cultured Melan-a cells

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. In the case of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE, these factors could potentially influence its ability to inhibit melanin production .

特性

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLSHHXDDKSHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-N'-methylethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)

![N-[[1-(4-Methylphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2801184.png)

![(3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2801185.png)

![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)